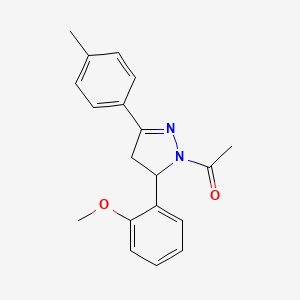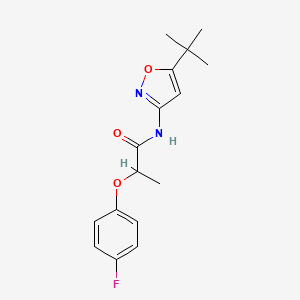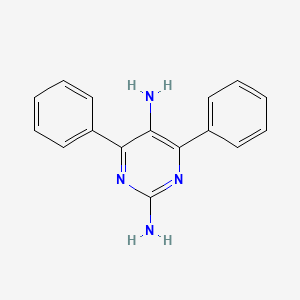![molecular formula C22H20N2O6S B4894002 methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4894002.png)
methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis methods for related compounds involve multi-step reactions starting from various precursors. For instance, indenopyrazoles were synthesized from indanones and phenyl isothiocyanates, leading to compounds with antiproliferative activity towards human cancer cells, suggesting a method that might be analogous or inspire approaches for synthesizing the compound of interest (Minegishi et al., 2015). Similarly, other studies have reported on the synthesis of closely related compounds through methods that might be applicable or provide insights into the synthesis of methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate (Selič et al., 1997; Pizzioli et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the structure of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate was determined, showing exclusive cyclization to 2-substituted anilides, regardless of the base strength used (Ukrainets et al., 2014). This suggests possible structural analogies and cyclization behaviors for the compound .
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been extensively studied. Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, for example, was identified as a tubulin polymerization inhibitor, indicating specific chemical interactions and reactivity that might be relevant to the compound of interest (Minegishi et al., 2015).
Physical Properties Analysis
The physical properties of closely related molecules, such as solubility, melting points, and crystalline structures, have been determined, providing insights into the physical characteristics that might be expected for methyl 2-({[4-(anilinosulfonyl)phenoxy]acetyl}amino)benzoate. For instance, the crystal structure of certain fluorinated molecules provides information on hydrogen bonding and molecular orientation (Burns et al., 1993).
Chemical Properties Analysis
Chemical properties such as reactivity, stability under various conditions, and interactions with other chemicals have been studied for related compounds. For example, the reactivity of methyl 2-((succinimidooxy)carbonyl)benzoate in N-phthaloylation of amino acids suggests potential reactivity patterns that could be relevant for the compound of interest (Casimir et al., 2002).
作用機序
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 4-aminobenzoate”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
The future directions for this compound would depend on its intended use. If it were to be used in pharmaceuticals, further studies would be needed to determine its efficacy, safety, and mechanism of action. If it were to be used in materials science, studies could focus on its physical properties and potential applications .
特性
IUPAC Name |
methyl 2-[[2-[4-(phenylsulfamoyl)phenoxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-29-22(26)19-9-5-6-10-20(19)23-21(25)15-30-17-11-13-18(14-12-17)31(27,28)24-16-7-3-2-4-8-16/h2-14,24H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBKDBGFVCQYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[4-(phenylsulfamoyl)phenoxy]acetyl}amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4893923.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4893935.png)

![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)
![2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone](/img/structure/B4893977.png)
![5-methyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4893985.png)
![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4893993.png)

![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4893996.png)
![3-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4894017.png)
amine oxalate](/img/structure/B4894018.png)
